molecular formula C7H3BrFN B1266296 3-Bromo-4-fluorobenzonitrile CAS No. 79630-23-2

3-Bromo-4-fluorobenzonitrile

Cat. No. B1266296
CAS RN: 79630-23-2
M. Wt: 200.01 g/mol
InChI Key: JKCYKISVUIVZCS-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzonitrile is a compound of interest in various chemical synthesis and research applications. Its unique combination of halogens—bromine and fluorine—attached to the benzonitrile framework makes it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of similar halogenated benzonitriles has been demonstrated through various methodologies. A notable method for synthesizing related compounds involves the halodeboronation of aryl boronic acids using 1,3-dihalo-5,5-dimethylhydantoin and NaOMe as a catalyst, producing aryl bromides and chlorides in good yields (Szumigala et al., 2004). This method could potentially be adapted for the synthesis of 3-Bromo-4-fluorobenzonitrile by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-4-fluorobenzonitrile has been analyzed using various spectroscopic techniques. For instance, vibrational spectroscopic investigations and DFT computations have been employed to study the molecular properties of related halogenated benzonitriles, providing insights into their molecular geometries, vibrational modes, and electronic structures (Jeyavijayan et al., 2018).

Chemical Reactions and Properties

The presence of both bromo and fluoro substituents in 3-Bromo-4-fluorobenzonitrile makes it a versatile reactant for further chemical transformations. For example, halogenated benzonitriles have been used as precursors in coupling reactions, such as the Sonogashira coupling, to synthesize more complex organic molecules (Gopinathan et al., 2009).

Scientific Research Applications

3-Bromo-4-fluorobenzonitrile is a chemical compound that is primarily used as a chemical intermediate . While specific applications for this compound are not readily available in the sources I have access to, similar compounds have been used in various fields. For instance, 4-Bromo-2-Fluorobenzonitrile is commonly used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents . It is also used in the agrochemical industry to produce pesticides and herbicides . Another similar compound, 4-Bromo-3-fluorobenzonitrile, is employed in the preparation of persistent room-temperature phosphorescent dyes .

  • 4-Bromo-2-Fluorobenzonitrile : This compound is commonly used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents. It is also used in the agrochemical industry to produce pesticides and herbicides .

  • 4-Bromo-3-fluorobenzonitrile : This compound is employed in the preparation of persistent room-temperature phosphorescent dyes .

Safety And Hazards

3-Bromo-4-fluorobenzonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . The compound is also a specific target organ toxicant after single exposure, with the respiratory system being the target organ .

properties

IUPAC Name

3-bromo-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCYKISVUIVZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229815
Record name 3-Bromo-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorobenzonitrile

CAS RN

79630-23-2
Record name 3-Bromo-4-fluorobenzonitrile
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Record name 3-Bromo-4-fluorobenzonitrile
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Record name 3-Bromo-4-fluorobenzonitrile
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Record name 3-bromo-4-fluorobenzonitrile
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Synthesis routes and methods

Procedure details

765 g (3.5 moles) of 3-bromo-4-fluoro-benzoic acid amide was added, at 25° C., to 1,150 g (9.7 moles) of thionyl chloride and the mixture was heated under reflux at 85° to 90° C., while stirring, until virtually no further evolution of gas took place. The excess thionyl chloride was then distilled off and the residue was fractionated in a short column. 630 g (91% of theory) of 3-bromo-4-fluoro-benzonitrile with a boiling point of 115°-116° C./20 mm Hg were obtained.
Quantity
765 g
Type
reactant
Reaction Step One
Quantity
9.7 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
H Tanida, R Muneyuki, T Tsuji - Bulletin of the Chemical Society of …, 1964 - journal.csj.jp
Bicyclo [2, 2, 1] heptane and the compounds with this skeleton have received wide attention in the past few years. They have been employed so often as a suitable model for developing …
Number of citations: 25 www.journal.csj.jp
WJ Owen, MT Sullenberger, MR Loso… - Pest management …, 2015 - Wiley Online Library
… To a solution of 3-bromo-4-fluorobenzonitrile (10 g, 50 mmol) in DCM (56 mL) was added ethanol (4.37 mL, 75 mmol), and the mixture was cooled to −5 C. Dry HCl gas was bubbled in …
Number of citations: 19 onlinelibrary.wiley.com
TJ Barker, ER Jarvo - Angewandte Chemie, 2011 - Wiley Online Library
… Representative Knochel procedure for MgBr exchange 16 : iPrMgCl⋅LiCl (5.0 mL, 1.0 M, 5 mmol) and 3-bromo-4-fluorobenzonitrile (1.00 g, 5 mmol) were added to a flame-dried flask …
Number of citations: 76 onlinelibrary.wiley.com
SK Shin, KH Lee, HL Lee, JY Lee - The Journal of Physical …, 2019 - ACS Publications
… 2-Bromo-3-fluorobenzonitrile was purchased from Combi-Block Inc., 3-bromo-4-fluorobenzonitrile came from J&H CHEM Co., and 4-bromo-3-fluorobenzonitrile was supplied from GOM …
Number of citations: 11 pubs.acs.org
Z Peng, P Knochel - Organic Letters, 2011 - ACS Publications
… (17) Thus, the reaction of 3-bromo-4-fluorobenzonitrile (1a) in THF with manganese powder (3 equiv) in the presence of LiCl (99%, 1.5 equiv), 2.5% InCl 3 , and 2.5% PbCl 2 at 50 C …
Number of citations: 47 pubs.acs.org
N Koay, DL Tonelli, VL Truong - Tetrahedron letters, 2011 - Elsevier
… We began our investigation with 3-bromo-4-fluorobenzonitrile 1a and 2-piperidinemethanol … S N Ar reaction conditions occurred when we treated 3-bromo-4-fluorobenzonitrile 1a with 2-…
Number of citations: 2 www.sciencedirect.com
J Jose, RHP Law, EWW Leung, DCC Wai… - European Journal of …, 2023 - Elsevier
Perforin is a pore-forming protein whose normal function enables cytotoxic T and natural killer (NK) cells to kill virus-infected and transformed cells. Conversely, unwanted perforin …
Number of citations: 5 www.sciencedirect.com
MJ Rozema, AW Kruger, BD Rohde, B Shelat… - Tetrahedron, 2005 - Elsevier
… A suitable reaction vessel was charged with 3-bromo-4-fluorobenzonitrile 14 (2.63 kg, 12.9 mol), 4-trifluoromethoxyphenyl boronic acid 13 (3.06 kg, 14.7 mol, 1.1 equiv), bis(…
Number of citations: 15 www.sciencedirect.com
H Tang, K Jensen, E Houang, FM McRobb… - Journal of Medicinal …, 2022 - ACS Publications
d-Serine is a coagonist of the N-methyl d-aspartate (NMDA) receptor, a key excitatory neurotransmitter receptor. In the brain, d-serine is synthesized from its l-isomer by serine racemase …
Number of citations: 10 pubs.acs.org
MS Mishina, AY Ivanov, PS Lobanov, DV Dar'in - Synthesis, 2016 - thieme-connect.com
… At the same time 1,2-dichloro-4-nitrobenzene and 3-bromo-4-fluorobenzonitrile (similar to arene 2) were not active enough and did not react with enediamine 1а. Iodochloropyrimidine …
Number of citations: 8 www.thieme-connect.com

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